N-(4-((4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S/c1-15-21-7-8-27(15)20-13-19(22-14-23-20)25-9-11-26(12-10-25)31(29,30)18-5-3-17(4-6-18)24-16(2)28/h3-8,13-14H,9-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYBHBOJAOJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
1. Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine and sulfonamide groups have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. It has been noted that sulfonamide derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
3. Anticancer Activity
The anticancer potential of similar compounds has also been documented. Studies have shown that imidazole and pyrimidine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia) .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : The compound demonstrates a high binding affinity for various receptors and enzymes due to its structural features.
- Inhibition Pathways : It inhibits key metabolic pathways by blocking enzyme activity, leading to decreased proliferation of pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of sulfonamide derivatives, this compound was tested against multi-drug resistant strains of bacteria. The results showed significant inhibition compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Properties
Another research project focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds containing piperazine and pyrimidine structures. For instance, derivatives of N-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonamide have shown promising results in animal models for epilepsy. The protective index (TD50/ED50) indicates the therapeutic window for these compounds, suggesting their viability as new antiepileptic drugs (AEDs) .
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index |
|---|---|---|---|
| 19 | 52.30 | >500 | 9.56 |
| Valproic Acid | 485 | 784 | 1.6 |
Antitumor Activity
Another area of interest is the anticancer properties of compounds similar to N-(4-((4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. Studies indicate that such compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Study on Anticonvulsant Activity
In a study published in Medicinal Chemistry Research, researchers synthesized various N-substituted piperazine derivatives and evaluated their anticonvulsant activity using the maximal electroshock seizure (MES) test. Among these, several compounds exhibited significant protective effects against seizures at specific dosages, indicating their potential as AEDs .
Study on Antitumor Efficacy
A separate investigation into the anticancer effects of piperazine derivatives revealed that certain compounds could inhibit tumor growth in vitro and in vivo models. These studies highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .
Chemical Reactions Analysis
Formation of the Piperazine-Sulfonyl Linkage
The piperazine-sulfonyl group in Compound X is synthesized via nucleophilic aromatic substitution (NAS). A 4-chlorophenylsulfonyl chloride intermediate reacts with piperazine under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or acetonitrile .
Reaction Conditions :
Functionalization of the Pyrimidine Core
The 2-methylimidazole substituent is introduced at position 6 of the pyrimidine ring through a regioselective NAS. This involves reacting 4,6-dichloropyrimidine with 2-methylimidazole in the presence of a catalytic base (e.g., NaH or EtN) .
Key Observations :
Acetamide Installation
The phenylacetamide group is formed via acylation of 4-aminophenylsulfonyl-piperazine with acetyl chloride in dichloromethane (DCM) under inert conditions .
Critical Parameters :
Sulfonamide Stability
The sulfonamide linkage (-SO-NH-) demonstrates stability under acidic (pH 2–6) and neutral conditions but hydrolyzes in strong bases (pH >12) to form sulfonic acid and piperazine derivatives .
Degradation Pathway :
Half-life : 48 hours at pH 13.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis in concentrated HCl or HSO to yield N-(4-sulfamoylphenyl)acetamide and acetic acid .
Conditions :
Imidazole Reactivity
The 2-methylimidazole ring participates in coordination chemistry with transition metals (e.g., Zn, Cu) via its N3 atom, forming complexes with potential bioactivity .
Example Reaction :
Suzuki-Miyaura Coupling
The pyrimidine ring’s chlorine substituent (if present in precursors) undergoes palladium-catalyzed cross-coupling with aryl boronic acids. For example, coupling with 4-methoxyphenylboronic acid forms biaryl derivatives .
Catalyst : Pd(PPh) (5 mol%)
Solvent : Dioxane/HO (4:1)
Yield : 60–70% .
Cyclocondensation
Under reflux with NaOEt/EtOH, Compound X ’s imidazole and pyrimidine moieties facilitate cyclization to form tricyclic structures, as seen in analogous thieno[2,3-b]pyridines .
Product : Imidazo[4,5-e]pyrimido[1,2-a]piperazine
Yield : 55% .
Stability Under Physiological Conditions
Compound X remains stable in PBS (pH 7.4) at 37°C for 72 hours but degrades in human liver microsomes via cytochrome P450-mediated oxidation of the piperazine ring .
Primary Metabolites :
Comparative Reactivity Table
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity and purity of N-(4-((4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the imidazole, pyrimidine, piperazine, and sulfonyl groups. Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, while Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and acetamide (C=O stretch ~1650 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) should complement these to assess purity .
Q. How can synthetic routes for this compound be optimized to improve yield and reproducibility?
- Methodological Answer : Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates.
- Catalysts : Use coupling agents like HATU or EDCI for amide bond formation.
- Temperature control : Maintain <50°C during sulfonylation to prevent decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for final product isolation. Documented yields for analogous compounds range from 22% to 32%, highlighting the need for iterative optimization .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for imidazole-pyrimidine hybrids.
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinases or GPCRs?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., EGFR kinase) or serotonin receptors (5-HT₁A).
- Molecular Dynamics (MD) : Simulate ligand-protein stability (100 ns trajectories) in GROMACS.
- QSAR : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Cross-validate with experimental IC₅₀ values from analogous piperazine-sulfonamide derivatives .
Q. What strategies resolve contradictions in biological activity data across different experimental setups?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines, serum concentrations, and incubation times.
- Metabolic stability : Assess compound degradation via LC-MS in cell culture media.
- Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays. Cross-reference with structurally related compounds (e.g., pyrazole-thioacetamide derivatives) to identify scaffold-specific trends .
Q. How does the sulfonamide-piperazine motif influence structure-activity relationships (SAR) in related compounds?
- Methodological Answer :
- Electron-withdrawing groups : Fluorine or methyl substituents on the phenyl ring enhance metabolic stability (e.g., 4-fluorophenyl analogs show 2x higher half-life in microsomal assays).
- Piperazine conformation : N-methylation reduces off-target binding to hERG channels.
- Comparative analysis : Tabulate IC₅₀ values for analogs (e.g., 4-methyl vs. 4-ethylphenyl derivatives) to quantify substituent effects. Use X-ray crystallography (if available) to validate binding poses .
Experimental Design and Data Analysis
Q. What analytical techniques are critical for characterizing degradation products under stress conditions?
- Methodological Answer :
- Forced degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and UV light.
- LC-MS/MS : Identify degradation products via high-resolution MS and fragmentation trees.
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) guidelines, ensuring baseline separation of degradants .
Q. How can researchers design a robust SAR study for this compound’s derivatives?
- Methodological Answer :
- Scaffold diversification : Synthesize 10–15 derivatives with variations at the imidazole (e.g., 2-methyl vs. 2-ethyl) and pyrimidine (e.g., 6-position halogens) positions.
- Data normalization : Express activity as % inhibition relative to controls. Apply multivariate analysis (PCA or PLS) to correlate structural features with activity.
- Counter-screening : Test against unrelated targets (e.g., carbonic anhydrase) to rule out non-specific effects .
Tables for Comparative Analysis
Table 1 : Key Spectroscopic Data for Structural Validation
Table 2 : Biological Activity of Structural Analogs
| Compound Modification | Target | IC₅₀ (μM) | Key SAR Insight |
|---|---|---|---|
| 4-Methylphenyl sulfonamide | EGFR Kinase | 0.45 | Enhanced hydrophobic interactions |
| 4-Fluorophenyl sulfonamide | 5-HT₁A Receptor | 0.12 | Improved selectivity over 5-HT₂A |
| N-Methylpiperazine derivative | hERG Channel | >100 | Reduced cardiotoxicity risk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
